[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
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Overview
Description
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused triazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) to form the desired triazolo-pyrimidine scaffold . This reaction is often carried out in anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit specific kinases, such as CDK2.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Uniqueness
Compared to similar compounds, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine exhibits unique properties due to its specific ring structure and functional groups. Its ability to inhibit CDK2 with high potency makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
859765-68-7 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9) |
InChI Key |
HEQAPJIMOPCOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NN=C2N |
Purity |
95 |
Origin of Product |
United States |
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